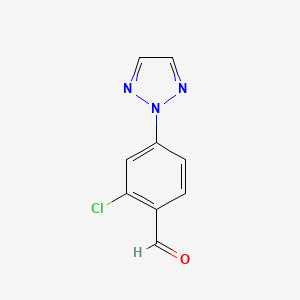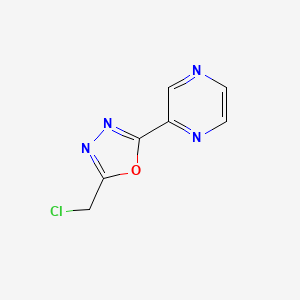
2-(Chloromethyl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring fused with a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazine-2-carboxylic acid hydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products may include oxides or hydroxylated derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
科学的研究の応用
2-(Chloromethyl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
作用機序
The mechanism of action of 2-(Chloromethyl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with DNA. The exact pathways and targets can vary depending on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
- 2-(Chloromethyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole
- 2-(Chloromethyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole
- 2-(Chloromethyl)-5-(pyrimidin-2-yl)-1,3,4-oxadiazole
Uniqueness
2-(Chloromethyl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties
特性
分子式 |
C7H5ClN4O |
|---|---|
分子量 |
196.59 g/mol |
IUPAC名 |
2-(chloromethyl)-5-pyrazin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C7H5ClN4O/c8-3-6-11-12-7(13-6)5-4-9-1-2-10-5/h1-2,4H,3H2 |
InChIキー |
NSRMLEGRKUNRDW-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=N1)C2=NN=C(O2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


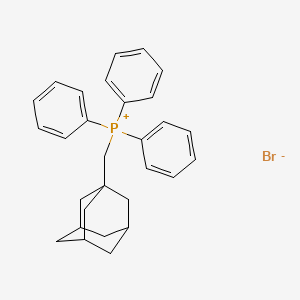
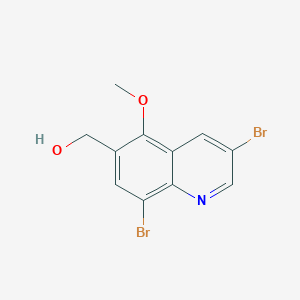
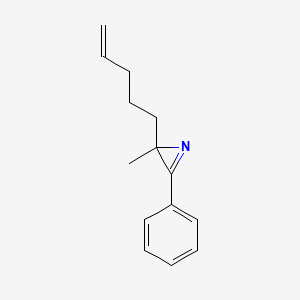
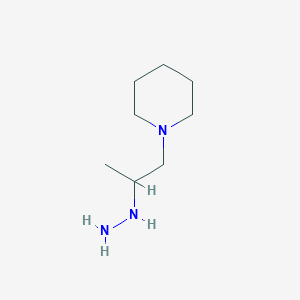
![2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL](/img/structure/B13101884.png)
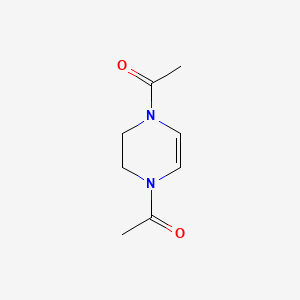
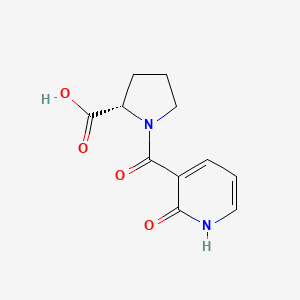
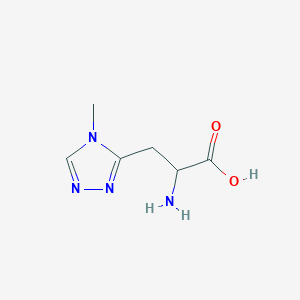
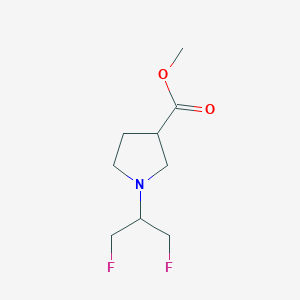
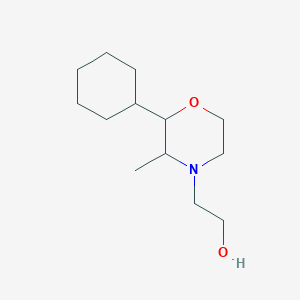
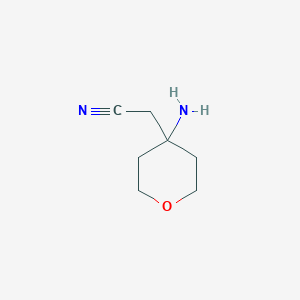
![2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide](/img/structure/B13101931.png)
![5-Methylbenzo[c][1,2,5]oxadiazole-4-carbonitrile](/img/structure/B13101936.png)
